3-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride
3-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride
Aminooxy-PEG8-acid is a PEG derivative containing an aminooxy group and a terminal carboxylic acid. The aminooxy group can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.
Brand Name:
Vulcanchem
CAS No.:
2055013-68-6
VCID:
VC0518547
InChI:
InChI=1S/C19H39NO11.ClH/c20-31-18-17-30-16-15-29-14-13-28-12-11-27-10-9-26-8-7-25-6-5-24-4-3-23-2-1-19(21)22;/h1-18,20H2,(H,21,22);1H
SMILES:
C(COCCOCCOCCOCCOCCOCCOCCOCCON)C(=O)O.Cl
Molecular Formula:
C19H39NO11
Molecular Weight:
457.52
3-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride
CAS No.: 2055013-68-6
Cat. No.: VC0518547
Molecular Formula: C19H39NO11
Molecular Weight: 457.52
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Aminooxy-PEG8-acid is a PEG derivative containing an aminooxy group and a terminal carboxylic acid. The aminooxy group can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. |
|---|---|
| CAS No. | 2055013-68-6 |
| Molecular Formula | C19H39NO11 |
| Molecular Weight | 457.52 |
| IUPAC Name | 3-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C19H39NO11.ClH/c20-31-18-17-30-16-15-29-14-13-28-12-11-27-10-9-26-8-7-25-6-5-24-4-3-23-2-1-19(21)22;/h1-18,20H2,(H,21,22);1H |
| Standard InChI Key | JLSWXOZSYBQIRJ-UHFFFAOYSA-N |
| SMILES | C(COCCOCCOCCOCCOCCOCCOCCOCCON)C(=O)O.Cl |
| Appearance | Solid powder |
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